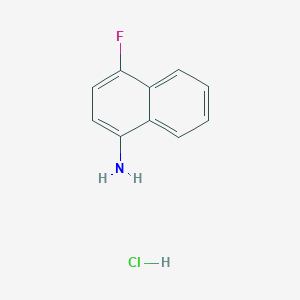

1-Amino-4-fluoronaphthalene Hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of derivatives related to 1-Amino-4-fluoronaphthalene Hydrochloride involves efficient methods that enable the creation of novel fluorophores and fluorescence switches. For instance, derivatives of 4-amino-1,8-dicyanonaphthalene have been synthesized efficiently and shown considerable fluorescence enhancement induced by transition metal ions and sensitivity to pH values (Qian & Xiao, 2002). Additionally, methodologies incorporating palladium-catalyzed Buchwald–Hartwig cross-coupling reactions have been developed for practical and scalable synthesis of related compounds (Magano et al., 2008).

Molecular Structure Analysis

The molecular structure of related compounds has been studied using various techniques. For example, the crystal structure of 1-N-(3-pyridylmethyl)aminonaphthalene hydrochloride reveals a monoclinic system with precise unit-cell parameters, indicating detailed structural information (Morantes et al., 2014).

Chemical Reactions and Properties

Chemical reactions involving this compound derivatives often result in products with significant fluorescence and solvatochromic properties. A novel molecule, 1-(2-acryloyloxy-3-chloro-prop-1-yl)-amino-5-isocyanonaphthalene, exhibits real solvatochromic fluorescence and reacts quantitatively with thiols in a thiol-ene click reaction (Nagy et al., 2016).

Physical Properties Analysis

The physical properties of this compound derivatives are characterized by their solubility, stability, and fluorescence properties. Soluble fluoro-polyimides synthesized from related monomers exhibit excellent thermal stability, low moisture absorption, and significant hygrothermal stability, highlighting their potential for engineering applications (Xie et al., 2001).

Chemical Properties Analysis

The chemical properties of derivatives are influenced by their structural characteristics, leading to unique behaviors in various reactions. For instance, the introduction of N-phenyl substitutions to 4-aminostilbenes results in a more planar ground-state geometry, enhancing fluorescence quantum yields due to reduced photoisomerization quantum yields (Yang, Chiou, & Liau, 2002).

Aplicaciones Científicas De Investigación

1. Protein Design and Stability

1-Amino-4-fluoronaphthalene Hydrochloride is associated with the use of fluorinated analogs of hydrophobic amino acids in protein design. Researchers have explored the potential of these fluorinated compounds to create proteins with novel chemical and biological properties. The introduction of fluorine into proteins has been noted to enhance protein stability against chemical and thermal denaturation while retaining their structural integrity and biological activity. However, the synthesis of large proteins with specifically fluorinated residues remains challenging due to the unique physicochemical properties of fluorinated molecules, such as extreme chemical inertness and thermal stability (Buer & Marsh, 2012).

2. Analytical Applications in Biochemistry

The compound has been implicated in analytical biochemistry, particularly in the detection and quantification of amino groups in various substances. Fluorescamine (FSA), a compound closely related to this compound, is used extensively for determining compounds containing amino groups, including pharmaceuticals, pesticides, amino acids, peptides, and proteins. FSA offers advantages such as non-fluorescence of the reagent and its hydrolytic products, fast reaction at ambient temperature, and the potential enhancement of sensitivity through the proper selection of diluting solvents, addition of surfactants, or extraction with water-immiscible solvents (Derayea & Samir, 2020).

3. Methodological Aspects in Protein Hydrolysis Studies

The compound is relevant in the methodological aspects of determining the degree of hydrolysis (DH) of protein hydrolysates. Various methods like pH-stat, TNBS, OPA, and others involve the measurement of amino groups generated from hydrolysis, where compounds like this compound might be used. However, challenges remain in standardizing these methods to ensure reliable interstudy comparisons (Rutherfurd, 2010).

4. Role in the Development of Chemosensors

The compound's derivatives are instrumental in the development of chemosensors for detecting various analytes. Studies have shown that derivatives based on this compound exhibit high selectivity and sensitivity in detecting metal ions, anions, neutral molecules, and pH regions. These chemosensors are emerging as crucial tools in various fields due to their selectivity, sensitivity, and the modulatory potential of their sensing characteristics (Roy, 2021).

5. Exploration in Fluorescence Emission Studies

The compound has been studied for its role in the new types of fluorescence emissions observed from nitrogen-containing organic compounds. These emissions have been noted to vary with experimental conditions, making materials like this compound significant in biomedical fields due to their biocompatibility and unique properties (Wang Shao-fei, 2011).

Safety and Hazards

The compound has been classified with the signal word “Warning” and is associated with the following hazard statements: H302, H315, H319, H335 . These statements indicate that the compound may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation .

Propiedades

IUPAC Name |

4-fluoronaphthalen-1-amine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8FN.ClH/c11-9-5-6-10(12)8-4-2-1-3-7(8)9;/h1-6H,12H2;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YSSIEPCKKCDGMG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CC=C2F)N.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9ClFN |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.63 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-{2,2-dimethyl-1-[(methylamino)carbonyl]propyl}-2,6-difluorobenzenecarboxamide](/img/structure/B2492800.png)

![N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-7-yl]-4-(trifluoromethyl)benzamide](/img/structure/B2492801.png)

![N-(6-chlorobenzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-1,3-dimethyl-1H-pyrazole-5-carboxamide hydrochloride](/img/structure/B2492802.png)

![9-(2,3,4-trimethoxyphenyl)-10H-benzo[5,6]chromeno[2,3-d]pyrimidin-11(12H)-one](/img/no-structure.png)

![Methyl (2S,3aS,6aS)-octahydrocyclopenta[b]pyrrole-2-carboxylate hydrochloride](/img/structure/B2492804.png)

![N-(Cyanomethyl)-4-[5-(difluoromethyl)-1,2,4-oxadiazol-3-yl]benzamide](/img/structure/B2492806.png)

![N-[2-[Benzyl(methyl)amino]phenyl]-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2492812.png)

![(E)-N-[1-(5-Chloro-2-methoxyphenyl)pyrrolidin-3-yl]-4-(dimethylamino)but-2-enamide](/img/structure/B2492813.png)